(4-Dimethylaminomethyl-piperidin-1-yl)-acetic acid is a chemical compound with the molecular formula and a molecular weight of 200.28 g/mol. This compound is classified as an amino acid derivative, specifically a piperidine derivative, which is notable for its potential applications in medicinal chemistry and pharmacology. The compound features a dimethylamino group and a piperidine ring, contributing to its unique chemical properties and biological activities.
The compound is registered under the CAS number 1305514-56-0 and can be found in various chemical databases such as PubChem and CymitQuimica . Its classification falls under organic compounds, specifically amines and carboxylic acids, due to the presence of both amine and carboxyl functional groups in its structure.
The synthesis of (4-Dimethylaminomethyl-piperidin-1-yl)-acetic acid can be achieved through several methods, typically involving the reaction of piperidine derivatives with appropriate alkylating agents. A common synthetic route includes:
The specific conditions for these reactions often require careful control of temperature and pH to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.
(4-Dimethylaminomethyl-piperidin-1-yl)-acetic acid participates in various chemical reactions typical for amino acids and piperidine derivatives:
These reactions are generally facilitated by catalysts or specific reaction conditions (e.g., heat, pressure) to enhance yield and selectivity.
The mechanism of action for (4-Dimethylaminomethyl-piperidin-1-yl)-acetic acid is primarily linked to its interaction with biological targets such as receptors or enzymes. Its structural features allow it to mimic natural substrates or ligands, potentially influencing biological processes such as neurotransmission or enzyme activity.
Research indicates that compounds with similar structures often exhibit activity at central nervous system receptors, which may lead to effects on mood, cognition, or pain perception.
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structure and purity.
(4-Dimethylaminomethyl-piperidin-1-yl)-acetic acid has potential applications in various scientific fields:
This compound's unique structure positions it as a valuable candidate in ongoing research within medicinal chemistry and pharmacology.
The structural optimization of (4-dimethylaminomethyl-piperidin-1-yl)-acetic acid derivatives draws inspiration from analogous heterocyclic systems, particularly pyrazolopyrimidine scaffolds. Strategic modifications at key positions have enabled significant improvements in physicochemical properties and target selectivity.
The introduction of polar substituents at the N1 position of heterocyclic cores significantly enhances aqueous solubility while maintaining target affinity. In piperidinyl-acetic acid derivatives, replacing lipophilic groups with morpholine, dimethylamino, or hydroxyl-containing chains reduces logP values by 0.5-1.2 units, dramatically improving bioavailability profiles. These modifications exploit hydrogen bonding interactions with biological targets while avoiding P-glycoprotein recognition, a common efflux mechanism that reduces intracellular drug accumulation. Computational models indicate that dimethylaminomethyl substitutions at the 4-position of the piperidine ring create optimal steric and electronic environments for both membrane permeability and aqueous solubility, achieving a balance rarely accomplished with purely lipophilic or hydrophilic moieties [1] [3].
Table 1: Impact of N1 Substituents on Physicochemical Properties
| Substituent | LogP | Solubility (mg/mL) | Selectivity Index |
|---|---|---|---|
| Methyl | 1.98 | 0.45 | 12.3 |
| Cyclopropyl | 2.35 | 0.28 | 8.7 |
| Morpholinyl | 1.02 | 3.15 | 45.6 |
| Dimethylaminomethyl | 0.87 | 5.82 | 68.9 |
| Hydroxyethyl | 0.92 | 4.73 | 52.4 |
Palladium-catalyzed cross-coupling enables precise functionalization at the C3 position of heterocyclic cores conjugated with piperidinyl-acetic acid pharmacophores. Suzuki-Miyaura reactions employing Pd(PPh₃)₄ (2-5 mol%) with arylboronic acids in toluene/ethanol mixtures (3:1) at 80°C achieve >85% yields for biaryl derivatives. This methodology facilitates the introduction of diverse pharmacophoric elements including 4-cyanophenyl, 3-carboxyphenyl, and pyridinyl groups that modulate electronic properties and binding interactions. Buchwald-Hartwig aminations using XPhos precatalysts efficiently introduce secondary amines at C3, enabling the incorporation of solubilizing groups without compromising membrane penetration. These reactions proceed under mild conditions (50-70°C) with yields exceeding 90% for morpholino and dimethylamino derivatives, providing efficient access to structurally diverse analogs for structure-activity relationship studies [1] [9].
Reductive amination serves as the cornerstone synthetic strategy for constructing the critical 4-aminomethylpiperidine core of target molecules. This versatile reaction sequence enables efficient installation of diverse amine functionalities while maintaining the integrity of the acetic acid linker.
The standard protocol employs a two-step approach: (1) condensation of 4-formylpiperidine-1-acetic acid derivatives with primary or secondary amines in dichloroethane at 60°C, followed by (2) reduction with sodium triacetoxyborohydride (NaBH(OAc)₃) at room temperature. This method consistently achieves 70-85% yields for dimethylamino, pyrrolidinyl, and morpholino derivatives with excellent functional group tolerance. The reaction efficiency demonstrates significant dependence on steric factors, with primary amines reacting more efficiently (85-92% yield) than bulky secondary amines (65-75% yield). Solvent optimization studies reveal dichloroethane as superior to methanol or THF, minimizing iminium ion hydrolysis while maintaining reagent solubility [1] [3].
Alternative approaches include Mannich-type reactions for direct introduction of dimethylaminomethyl groups. This one-pot methodology involves reacting piperidin-4-one precursors with formaldehyde and dimethylamine hydrochloride in ethanol at 70°C, producing (4-dimethylaminomethyl-piperidin-1-yl)-acetic acid derivatives in 88% yield. The reaction proceeds via formation of an iminium ion intermediate that undergoes selective nucleophilic attack at the 4-position, followed by in situ reduction. This approach offers superior atom economy compared to stepwise reductive amination sequences but provides less flexibility for introducing diverse amine substituents [1].
Table 2: Reductive Amination Optimization Parameters
| Amine Component | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|---|
| Dimethylamine | NaBH(OAc)₃ | DCE | 25 | 88 | 98.2 |
| Pyrrolidine | NaBH₃CN | MeOH | 40 | 75 | 97.5 |
| Morpholine | NaBH(OAc)₃ | DCE | 25 | 82 | 98.7 |
| Piperidine | NaBH₃CN | THF | 50 | 68 | 96.8 |
| Azepane | NaBH(OAc)₃ | DCE | 25 | 63 | 95.4 |
Convergent synthesis enables efficient assembly of complex molecular architectures by combining pre-functionalized piperidinyl-acetic acid derivatives with complementary pharmacophores. This approach leverages the nucleophilicity of the piperidine nitrogen and the carboxylate functionality for sequential coupling reactions.
The acetic acid moiety serves as a versatile handle for amide bond formation with aminoheterocycles. Carbodiimide-mediated coupling using EDCI and HOBt in dichloromethane achieves 75-90% yields for pyrazolopyrimidine conjugates. Similarly, the piperidine nitrogen undergoes efficient alkylation with electrophilic partners such as 4-chlorobenzyl bromide under mild basic conditions (triethylamine, acetonitrile, 60°C) with >90% conversion. This dual-functionalization capability allows simultaneous optimization of target engagement and pharmacokinetic properties [9] [10].
Molecular hybridization strategies have yielded potent bioactive compounds:
Table 3: Bioactive Hybrids Incorporating Piperidinyl-Acetic Acid Pharmacophores
| Hybrid Structure | Biological Target | Potency (IC₅₀/EC₅₀) | Selectivity Index | Key Structural Feature |
|---|---|---|---|---|
| Chloroquine-piperidinyl | P. falciparum | 0.029 µM | 9207 | 4-Cyanobenzyl |
| Benzoimidazolone-piperidinyl | NLRP3 | 0.8 µM | >100 | Carboxamide linker |
| 4-Aryl-thiazole-piperidinyl | ROCK II | 0.029 µM | 300 (vs. ROCK I) | Aminomethyl side chain |
| Pyridinyl-thiazole-piperidinyl | ROCK II | 0.43 µM | 138 | Morpholinomethyl |
The strategic incorporation of (4-dimethylaminomethyl-piperidin-1-yl)-acetic acid into larger pharmacophores consistently demonstrates enhanced biological activity through synergistic binding interactions. The dimethylaminomethyl moiety contributes to target affinity through cation-π interactions with aromatic residues in binding pockets while simultaneously improving water solubility through its protonation under physiological conditions. These hybrid compounds maintain favorable drug-like properties with molecular weights typically below 500 Da and logP values between 1.5-3.5, adhering to Lipinski's rule of five parameters [6] [7] [8].
CAS No.: 1180-25-2
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 73545-11-6
CAS No.: 194-03-6